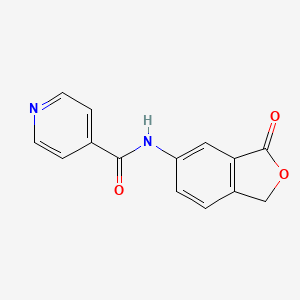
N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE can be achieved through a series of chemical reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the benzofuran core . The reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups.
Scientific Research Applications
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the benzofuran core with a pyridine carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10N2O3/c17-13(9-3-5-15-6-4-9)16-11-2-1-10-8-19-14(18)12(10)7-11/h1-7H,8H2,(H,16,17) |
InChI Key |
LXWLQAKUNRCFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















